molecular formula C10H11ClN2O4 B14907425 4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid

4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid

Cat. No.: B14907425
M. Wt: 258.66 g/mol
InChI Key: OGRYBTDUOPPAGO-UHFFFAOYSA-N
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Description

4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid is an organic compound that features a pyrrole ring substituted with a chloro group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the pyrrole ring .

Scientific Research Applications

4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid involves its interaction with specific molecular targets. The chloro group and morpholine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid is unique due to the combination of the pyrrole ring, chloro group, and morpholine ring.

Properties

Molecular Formula

C10H11ClN2O4

Molecular Weight

258.66 g/mol

IUPAC Name

4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid

InChI

InChI=1S/C10H11ClN2O4/c11-6-3-7(12-4-6)9(14)13-1-2-17-5-8(13)10(15)16/h3-4,8,12H,1-2,5H2,(H,15,16)

InChI Key

OGRYBTDUOPPAGO-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1C(=O)C2=CC(=CN2)Cl)C(=O)O

Origin of Product

United States

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